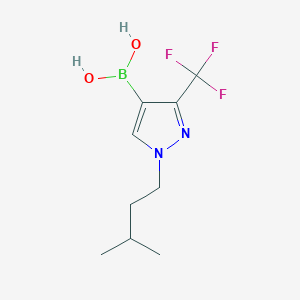
1-Isopentyl-3-(Trifluormethyl)pyrazol-4-boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H14BF3N2O2 and a molecular weight of 250.03 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an isopentyl group and a trifluoromethyl group, along with a boronic acid functional group. It is used in various chemical reactions, particularly in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules due to its ability to form stable carbon-boron bonds.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the Isopentyl and Trifluoromethyl Groups: The isopentyl and trifluoromethyl groups are introduced through subsequent substitution reactions.
Boronic Acid Functionalization:
Analyse Chemischer Reaktionen
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The isopentyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Wirkmechanismus
The mechanism of action of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a carbon-carbon bond . The trifluoromethyl and isopentyl groups provide additional stability and reactivity to the compound.
Vergleich Mit ähnlichen Verbindungen
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid, phenylboronic acid lacks the trifluoromethyl and isopentyl groups, making it less reactive in certain chemical reactions.
4-Fluorophenylboronic Acid: This compound contains a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and stability in chemical reactions.
Eigenschaften
IUPAC Name |
[1-(3-methylbutyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCVWJSXDYDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)CCC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)
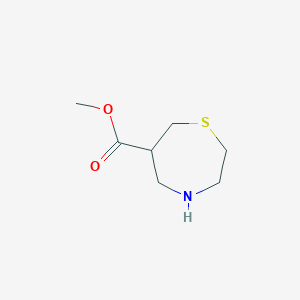
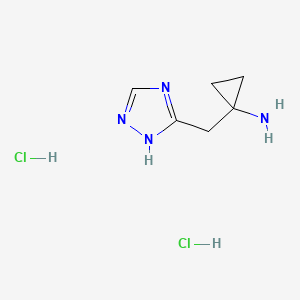
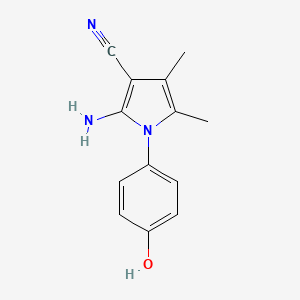
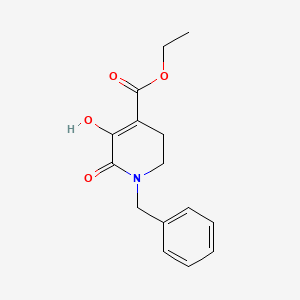
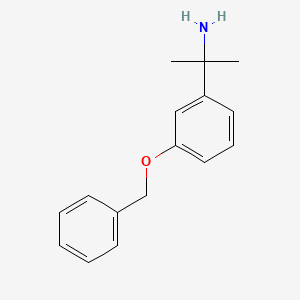
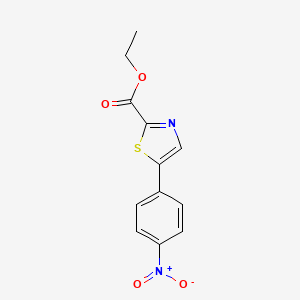
![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)
![7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2457862.png)
![ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2457863.png)
![N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2457865.png)

